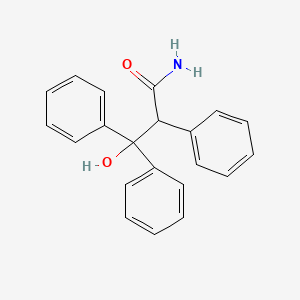![molecular formula C22H21NO5S B14715286 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid CAS No. 23145-77-9](/img/structure/B14715286.png)
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, a sulfonyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with 3-methoxybenzylamine to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with 2-bromobenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-[(3-Hydroxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid.
Reduction: Formation of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes or receptors, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Hydroxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
- 2-[(3-Methoxyphenyl)methyl-(4-chlorophenyl)sulfonylamino]benzoic acid
- 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzyl alcohol
Uniqueness
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
23145-77-9 |
|---|---|
Molekularformel |
C22H21NO5S |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-16-10-12-19(13-11-16)29(26,27)23(15-17-6-5-7-18(14-17)28-2)21-9-4-3-8-20(21)22(24)25/h3-14H,15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
SHYSAABJUCFNCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
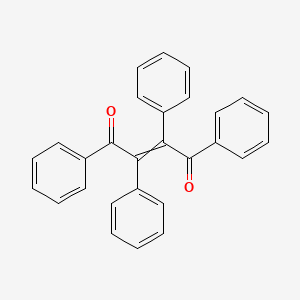
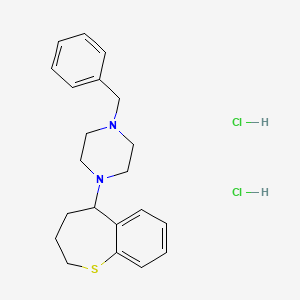

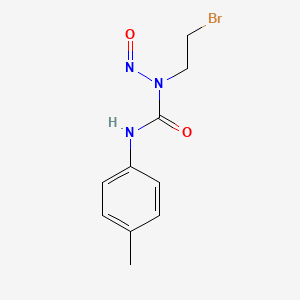
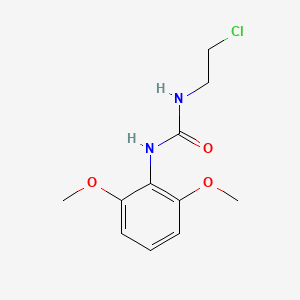


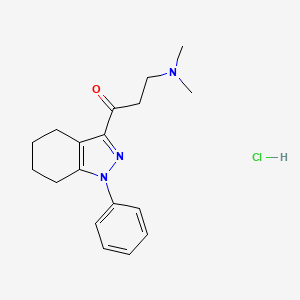
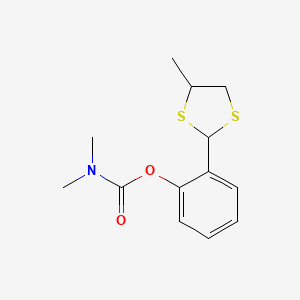
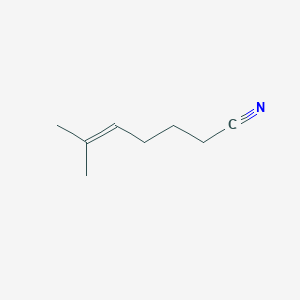
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
